![molecular formula C16H19N3O3 B2726913 N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1234829-18-5](/img/structure/B2726913.png)
N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
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Description
N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, also known as MPAA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPAA is a member of the pyridazinone family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Scientific Research Applications
Pharmaceutical Compound Synthesis
N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide and its derivatives have been synthesized for potential applications in pharmaceuticals. These compounds exhibit a wide range of biological activities, including antinociceptive properties, which could be beneficial in the development of new pain management therapies. For example, studies on 3(2H)-pyridazinone derivatives have shown that these compounds possess significant antinociceptive activity, which could make them promising candidates for analgesic drug development (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antimicrobial Applications
Research has also explored the synthesis of various pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials such as 2-chloro-6-ethoxy-4-acetylpyridine. These compounds have shown promising antimicrobial activity, suggesting potential applications in treating infections. The antimicrobial screening of these synthesized compounds indicates that they could be effective against both bacterial and fungal pathogens, presenting a potential for the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Herbicide Research
Further research has been conducted into the metabolism of chloroacetamide herbicides and their effects on human and rat liver microsomes, providing insights into the environmental and health impacts of related compounds. Understanding the metabolism and action mechanisms of these compounds can lead to the development of safer and more effective herbicides. This research is crucial for improving agricultural practices and minimizing potential environmental and health risks associated with herbicide use (Coleman, Linderman, Hodgson, & Rose, 2000).
Enzyme Inhibitory Studies
Additionally, N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide derivatives have been investigated for their enzyme inhibitory activities. Studies on new 3,4,5-trisubstituted-1,2,4-triazole analogues, for example, have evaluated their potential as inhibitors against various enzymes. This research contributes to the understanding of how these compounds can be used to regulate biological processes, offering possibilities for the development of new therapeutic agents targeting specific enzymes (Virk et al., 2018).
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-6-7-16(21)19(18-12)11-15(20)17-9-8-13-4-3-5-14(10-13)22-2/h3-7,10H,8-9,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESFHNVFLDOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide |
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